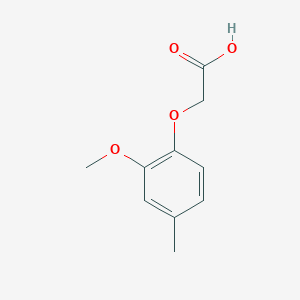
(2-Methoxy-4-methyl-phenoxy)-acetic acid
Descripción general
Descripción
“(2-Methoxy-4-methyl-phenoxy)-acetic acid” is a chemical compound with the CAS Number: 6270-23-1 . Its molecular weight is 196.2 .
Synthesis Analysis
The synthesis of phenoxy derivatives has been studied extensively . For instance, a series of phenoxy oxazolines were synthesized starting with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .Molecular Structure Analysis
The molecular structure of “(2-Methoxy-4-methyl-phenoxy)-acetic acid” can be represented by the Inchi Code: 1S/C10H12O4/c1-7-3-4-8 (9 (5-7)13-2)14-6-10 (11)12/h3-5H,6H2,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis
“(2-Methoxy-4-methyl-phenoxy)-acetic acid” has a melting point of 115-116 .Aplicaciones Científicas De Investigación
Anti-mycobacterial Agents
Phenoxy acetic acid derivatives, including compounds similar to (2-Methoxy-4-methyl-phenoxy)-acetic acid, have been evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv. The synthesis of these compounds involves the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, yielding corresponding chalcones. These chalcones, upon reaction with acid hydrazides, lead to the formation of phenoxy acetic acid derivatives (Yar, Siddiqui, & Ali, 2006; Shaharyar, Siddiqui, & Ali, 2006).
Antimicrobial Evaluation
Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities against several strains of microbes. These compounds were created by cyclization of the carboxylic acid group of 2-(2-methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy) acetic acid with thiosemicarbazide, exhibiting significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Neuroprotective and Anticonvulsant Potential
The compound 2-methoxy-4-(2-propenyl)phenoxy acetic acid (MPPA), a hybrid of α-asarone/clofibrate, has been found to have neuroprotective and anticonvulsant properties. This synthetic drug was developed to reduce side effects of α-asarone, used traditionally for treating various disorders. MPPA exhibited a broad spectrum of activity, including antioxidant and moderate pro-GABAergic mechanisms, with significant brain protective potential (Pagès et al., 2011).
Herbicide Derivatization and Analysis
Studies on derivatization of phenoxy acid herbicides for gas chromatographic analysis have been conducted. These herbicides include MCPA—(4-chloro-2-methylphenoxy)acetic acid, among others. The research focused on improving detection methods for these compounds in various matrices (Rompa, Kremer, & Zygmunt, 2004).
Herbicide Resistance in Agriculture
Research has also been conducted on the introgression of phenoxy herbicide resistance from wild radish (Raphanus raphanistrum) into cultivated radish (Raphanus sativus), with implications for the development of herbicide-tolerant cultivars. This study underscores the environmental and agricultural relevance of phenoxy acetic acid derivatives, including the development of resistance mechanisms in weeds (Jugulam, Walsh, & Hall, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7-3-4-8(9(5-7)13-2)14-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBBJABLUBELSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283887 | |
| Record name | (2-Methoxy-4-methyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-4-methyl-phenoxy)-acetic acid | |
CAS RN |
6270-23-1 | |
| Record name | 6270-23-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxy-4-methyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-METHOXY-4-METHYLPHENOXY)ACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




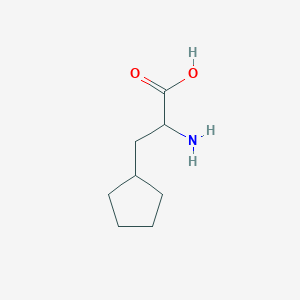
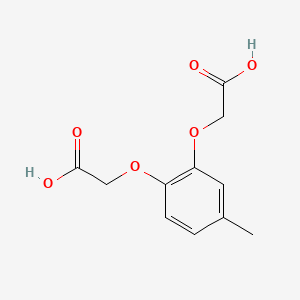
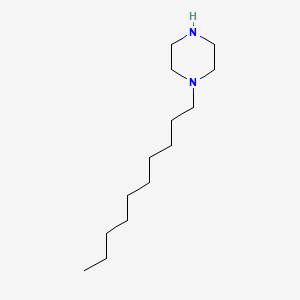
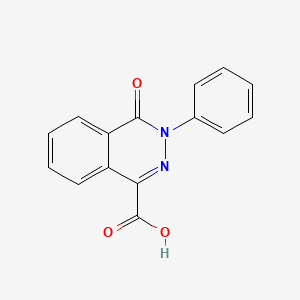
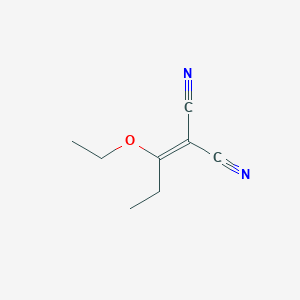
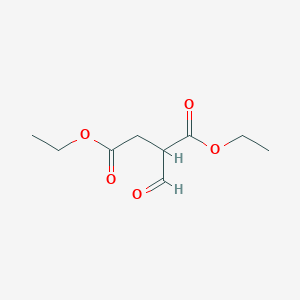
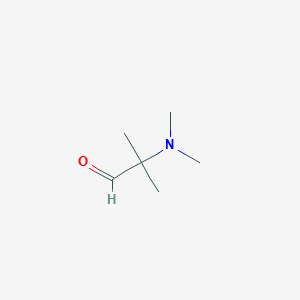
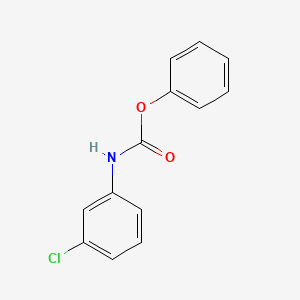
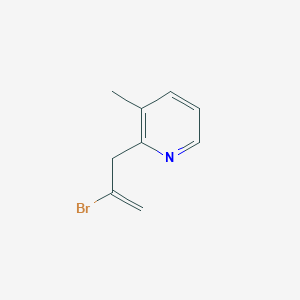


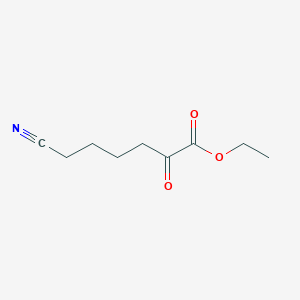
![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)